Carbazole Potassium Salt

Organic Synthesis Polymer Chemistry Reaction Medium

Aqueous-soluble potassium carbazolide for advanced materials. Unlike insoluble neutral carbazole, this salt enables aqueous polymerizations and homogeneous reactions. Its specific K⁺ counter-ion is critical for ionic conductivity (4.2 × 10⁻⁴ S·cm⁻¹ at 100°C) in solid-state electrolytes and ensures proper anionic polymerization initiation. Do not substitute with other alkali salts or neutral carbazole—process failure will occur due to insolubility or inferior performance.

Molecular Formula C12H8KN
Molecular Weight 205.3 g/mol
CAS No. 6033-87-0
Cat. No. B1366906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbazole Potassium Salt
CAS6033-87-0
Molecular FormulaC12H8KN
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3[N-]2.[K+]
InChIInChI=1S/C12H8N.K/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-8H;/q-1;+1
InChIKeyWTSKDGZCVMJGDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbazole Potassium Salt (CAS 6033-87-0): Technical Procurement Profile and Functional Differentiation


Carbazole Potassium Salt (CAS 6033-87-0), also referred to as potassium carbazol-9-ide or potassium carbazolate, is an alkali metal salt of the aromatic heterocycle carbazole, with the molecular formula C₁₂H₈KN and a molecular weight of 205.30 g·mol⁻¹ . This compound is typically supplied as a white to gray-brown crystalline solid with a purity specification of ≥90.0% (by neutralization titration) . Due to its ionic character, Carbazole Potassium Salt exhibits markedly different solubility and reactivity profiles compared to the parent neutral carbazole molecule, which has extremely limited solubility in water and most common organic solvents [1]. These distinct physicochemical properties underpin its utility as a reactive intermediate, precursor, or functional additive across applications in organic synthesis, polymer chemistry, and materials science .

Why Carbazole Potassium Salt Cannot Be Substituted by Neutral Carbazole or Other In-Class Alkali Metal Salts


Generic substitution of Carbazole Potassium Salt with neutral carbazole or other alkali metal carbazolides (e.g., sodium or lithium salts) is not functionally equivalent due to fundamental differences in solubility, reactivity, and resulting material performance. While neutral carbazole is notoriously insoluble in water and has poor solubility in many organic media [1], its potassium salt derivative exhibits good aqueous solubility , enabling entirely different synthetic pathways and application domains, such as aqueous-based polymerizations or homogeneous liquid-phase reactions. Furthermore, the specific counter-cation (K⁺ vs. Na⁺ vs. Li⁺) critically influences key material properties. Recent evidence demonstrates that potassium carbazolide (β-KCZ) possesses a distinct crystal structure and weaker cation–π interactions compared to other phases [2], which directly translates into measurable differences in ionic conductivity and electrochemical stability in solid-state electrolyte applications. Procurement of the incorrect salt form would therefore lead to process failure due to insolubility or suboptimal device performance due to inferior ion transport properties.

Quantitative Differentiation of Carbazole Potassium Salt: Comparative Evidence for Procurement Decisions


Enhanced Aqueous Solubility vs. Neutral Carbazole for Synthetic Feasibility

Carbazole Potassium Salt exhibits fundamentally different solubility behavior compared to the neutral parent molecule, carbazole. While neutral carbazole is described as 'insoluble in water' [1], the potassium salt is characterized as a colorless crystalline solid with 'good solubility in water' . This qualitative difference is critical for synthetic planning: reactions that require an aqueous medium or a homogeneous polar solvent system are simply not possible with neutral carbazole, making the potassium salt the necessary reagent for such protocols.

Organic Synthesis Polymer Chemistry Reaction Medium

High Ionic Conductivity in Solid-State Potassium-Ion Battery Electrolytes

The potassium carbazolide derivative, K0.9CZ-0.7THF (synthesized from the potassium salt), demonstrates an ionic conductivity of 4.2 × 10⁻⁴ S·cm⁻¹ at 100 °C [1]. This performance places it 'among the top K⁺ conductors at this temperature' [1], a crucial metric for the viability of solid-state potassium-ion batteries. While a direct quantitative comparator for a sodium or lithium carbazolide analog at identical conditions is not provided in this source, the study emphasizes the motivation to explore potassium-based systems due to lithium resource scarcity [1], implying a competitive performance landscape. The data establishes a benchmark for this potassium salt-based material in the emerging field of solid-state K⁺ conductors.

Solid-State Electrolyte Potassium-Ion Battery Ionic Conductivity

Efficient Synthesis of High-Purity Alkali Metal Carbazolide vs. Conventional Methods

A patented process for synthesizing alkali metal salts of carbazole, including the potassium salt, achieves a high-purity product suitable for demanding electrophotographic applications. The method involves heating carbazole and an alkali metal hydroxide in a solvent that forms an azeotrope with water [1]. Critically, the process can achieve a reaction rate that is 'more than about 5 times faster' when a small amount of water is present prior to heating compared to the same reaction without added water [1]. Furthermore, the resulting carbazole alkali metal salt is of a greenish-yellow color and high purity, eliminating the need for the ~10 decolorization and recrystallization steps required by conventional methods to purify the black-brown product of earlier processes [1]. This results in a more efficient, scalable, and safer industrial production of high-quality material.

Chemical Process Development High-Purity Synthesis Electrophotography

Application Scenarios for Carbazole Potassium Salt Driven by Differentiated Performance Evidence


Synthesis of Polymers and Oligomers via Anionic Polymerization

Carbazole Potassium Salt serves as an initiator or a precursor to initiators in the anionic polymerization of carbazolyl-substituted oxiranes and other monomers [1]. The compound's high solubility in polar solvents and its ability to generate reactive potassium alkoxides in situ [2] are essential for achieving controlled polymerization and the desired degree of polymerization (reported from 4 to 60) [1]. This scenario is enabled by the unique solubility profile of the potassium salt, which is not possible with neutral, water-insoluble carbazole.

Development of Solid-State Electrolytes for Potassium-Ion Batteries

As demonstrated in Section 3, potassium carbazolide derivatives exhibit an ionic conductivity of 4.2 × 10⁻⁴ S·cm⁻¹ at 100 °C, positioning them as top-tier potassium ion conductors [1]. This performance makes Carbazole Potassium Salt a critical precursor for synthesizing solid-state electrolytes in the next generation of potassium-ion batteries, which are being explored as a sustainable alternative to lithium-ion technology.

Synthesis of High-Purity N-Vinylcarbazole for Electrophotography

The high-purity Carbazole Potassium Salt produced via the patented azeotropic distillation method is an essential intermediate for preparing N-vinylcarbazole of electrophotographic grade [1]. The superior purity and color of the salt, achieved without extensive purification steps [1], are paramount for the performance and longevity of the final electronic materials in applications such as photoreceptors and OLEDs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbazole Potassium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.